6-[(2-Aminoethyl)sulfanyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
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Overview
Description
6-[(2-Aminoethyl)sulfanyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a heterocyclic compound that features a triazine ring with an aminoethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Aminoethyl)sulfanyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanethiol with a triazine derivative under reflux conditions. The reaction is usually carried out in a suitable solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Aminoethyl)sulfanyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The aminoethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the triazine ring can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
6-[(2-Aminoethyl)sulfanyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(2-Aminoethyl)sulfanyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The aminoethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The triazine ring may also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-[(2-Aminoethyl)sulfanyl]-1,2,4-triazine-3,5-dione: Similar structure but lacks the tetrahydro modification.
2-Aminoethylthiol: Contains the aminoethylsulfanyl group but lacks the triazine ring.
1,2,4-Triazine derivatives: Various derivatives with different substituents on the triazine ring.
Uniqueness
6-[(2-Aminoethyl)sulfanyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is unique due to the combination of the aminoethylsulfanyl group and the tetrahydro-triazine ring. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
6-(2-aminoethylsulfanyl)-2H-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c6-1-2-12-4-3(10)7-5(11)9-8-4/h1-2,6H2,(H2,7,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJURYGDHOBCASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=NNC(=O)NC1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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